(s)-Tert-butyl 4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate
Description
The compound "(s)-Tert-butyl 4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate" features a piperazine core substituted with a tert-butyl carboxylate group, a 2-fluorophenyl ring, and an oxazolidinone moiety bearing an aminomethyl group. This structure combines elements critical for biological activity: the piperazine ring enhances solubility and binding flexibility, the fluorine atom improves metabolic stability and lipophilicity, and the oxazolidinone moiety is a known pharmacophore in antibiotics (e.g., linezolid) .
Properties
IUPAC Name |
tert-butyl 4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN4O4/c1-19(2,3)28-17(25)23-8-6-22(7-9-23)16-5-4-13(10-15(16)20)24-12-14(11-21)27-18(24)26/h4-5,10,14H,6-9,11-12,21H2,1-3H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEMTBKNDSHYGA-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3CC(OC3=O)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725205 | |
| Record name | tert-Butyl 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenyl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
268209-15-0 | |
| Record name | tert-Butyl 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenyl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-Tert-butyl 4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate, commonly referred to as Compound 1, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Compound 1 is , with a molecular weight of approximately 327.76 g/mol. The structure features a piperazine ring, an oxazolidinone moiety, and a fluorophenyl group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈ClN₃O₄ |
| Molecular Weight | 327.76 g/mol |
| CAS Number | 898543-06-1 |
Synthesis
The synthesis of Compound 1 involves a multi-step process that typically includes the reaction of piperazine derivatives with oxazolidinones under controlled conditions. For instance, one synthesis method reports heating a mixture of specific reactants at 120°C for 48 hours under an inert atmosphere, yielding a high-purity product (99.96% by HPLC) with significant yield (26 grams) .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of Compound 1. In vitro assays have demonstrated that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli have shown promising results, indicating its potential as an antibacterial agent .
The precise mechanism by which Compound 1 exerts its antibacterial effects is still under investigation. However, it is hypothesized that the oxazolidinone structure plays a critical role in inhibiting bacterial protein synthesis, similar to other known oxazolidinone antibiotics like linezolid .
Case Studies
Several case studies have been conducted to evaluate the efficacy of Compound 1 in clinical settings:
- Case Study on MRSA : A study involving methicillin-resistant Staphylococcus aureus (MRSA) showed that Compound 1 had MIC values as low as 44 nM against certain MRSA strains, suggesting that it may be effective in treating infections caused by resistant bacteria .
- Comparative Study : In a comparative study with established antibiotics, Compound 1 demonstrated superior activity against E. coli strains resistant to conventional treatments, indicating its potential as a novel therapeutic option .
Scientific Research Applications
Pharmaceutical Applications
-
Antibacterial Activity :
- The compound has been studied for its antibacterial properties, particularly against Gram-positive and selected Gram-negative bacteria. Research indicates that derivatives of oxazolidinones, including this compound, exhibit varying levels of antibacterial efficacy based on structural modifications. For instance, modifications at the phenyl C4 position can significantly influence activity against resistant strains .
-
Antithrombotic Potential :
- Similar oxazolidinone derivatives have been identified as promising candidates for antithrombotic therapy. These compounds target coagulation factors such as Factor Xa, which is crucial in the clotting cascade. The optimization of these compounds has led to the discovery of agents with excellent oral bioavailability and potency .
- Drug Development :
Case Study 1: Antibacterial Efficacy
A study published in 2013 assessed a series of oxazolidinone derivatives for their antibacterial activity against various pathogens. The findings indicated that structural variations significantly impacted efficacy, with certain substitutions leading to enhanced activity against resistant strains .
Case Study 2: Antithrombotic Agent Development
Research focused on oxazolidinone derivatives revealed their potential as direct Factor Xa inhibitors. One particular derivative demonstrated strong antithrombotic effects in preclinical models, suggesting a viable pathway for developing new anticoagulants based on this scaffold .
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carboxylate Group
The tert-butyl carbamate (Boc) protecting group is cleaved under acidic conditions to yield the primary amine. This reaction is critical for further functionalization of the piperazine nitrogen.
Reaction Conditions :
-
Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
Temperature : Ambient (25°C)
Outcome :
The Boc group is removed, generating a free piperazine amine. This intermediate is highly reactive and serves as a precursor for subsequent alkylation or acylation reactions.
Functionalization of the Piperazine Ring
The deprotected piperazine undergoes nucleophilic substitution or coupling reactions.
Alkylation
Example : Reaction with chloroacetyl chloride
Reagents :
-
Chloroacetyl chloride, triethylamine (TEA) in DCM
Conditions : -
0°C to ambient temperature, 12–24 hours
Product :
Acylation
Example : Reaction with thiophosgene
Reagents :
-
10°C, 90 minutes
Product : -
Thiocarbamoyl chloride intermediate , which reacts further with amines (e.g., morpholine) to form thiourea derivatives (yield: 11.6%) .
Modification of the Oxazolidinone Moiety
The oxazolidinone ring exhibits reactivity at the carbonyl group and the aminomethyl side chain.
Ring-Opening Reactions
Reagents :
-
Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Conditions : -
Amino alcohol derivative via hydrolysis of the oxazolidinone ring .
Reductive Amination
Reagents :
-
Sodium triacetoxyborohydride (STAB), aldehydes/ketones
Conditions : -
DCM, ambient temperature, 12 hours
Product : -
Secondary or tertiary amines via reaction of the aminomethyl group with carbonyl compounds.
Electrophilic Aromatic Substitution (EAS)
The fluorophenyl group participates in EAS, though limited by the electron-withdrawing fluorine atom.
Example : Nitration
Reagents :
-
0–5°C, 1 hour
Product : -
Nitro-substituted arylpiperazine (requires activating groups for significant reactivity) .
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom on the phenyl ring can be displaced under strong nucleophilic conditions.
Example : Reaction with thiomorpholine
Reagents :
Cross-Coupling Reactions
The fluorophenyl group facilitates palladium-catalyzed couplings.
Example : Suzuki-Miyaura Coupling
Reagents :
-
Ethanol/water, reflux, 12 hours
Product :
Oxidation of the Aminomethyl Group
Reagents :
Reduction of the Oxazolidinone Carbonyl
Reagents :
-
Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF)
Conditions : -
0°C to reflux, 4 hours
Product : -
Alcohol derivative via carbonyl reduction.
Comparison with Similar Compounds
Piperazine Derivatives with Aromatic Substituents
- tert-Butyl 4-(6-methoxycarbonyl-3-pyridyl)piperazine-1-carboxylate (): Structural Differences: Replaces the fluorophenyl-oxazolidinone group with a pyridyl-methoxycarbonyl substituent. The absence of fluorine may reduce metabolic stability compared to the target compound . Synthesis: Prepared via Suzuki coupling (Pd catalysis), similar to methods used for the target compound but with different coupling partners .
- tert-Butyl 4-(6-(4-chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidine-4-carbonyl)piperazine-1-carboxylate (): Structural Differences: Contains a pyrimidine-carbonyl group with trifluoromethyl and chloro substituents. The chloro substituent may improve halogen bonding in target interactions .
Oxazolidinone-Containing Analogues
- tert-Butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate (): Structural Differences: Substitutes the oxazolidinone with an imidazothiazole ring and aminophenyl group. Functional Implications: The thiazole ring may improve membrane permeability but could increase toxicity risks.
- tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate (): Structural Differences: Features a triazole-substituted phenyl ring instead of the oxazolidinone-fluorophenyl system. Functional Implications: Triazoles are metabolically stable and participate in click chemistry, offering modular derivatization. However, they lack the oxazolidinone’s direct ribosomal targeting mechanism .
Halogenated and Sulfonated Derivatives
- tert-Butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate (): Structural Differences: Incorporates a sulfonyl group and bromo/trifluoromethoxy substituents. Bromine and trifluoromethoxy groups contribute to steric hindrance and electronic effects, possibly altering target selectivity .
Tabulated Comparison of Key Compounds
| Compound Name | Core Structure | Key Substituents | Biological Relevance | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | Piperazine + oxazolidinone | 2-fluorophenyl, aminomethyl | Antibacterial (ribosomal targeting) | High (fluorine) |
| tert-Butyl 4-(6-methoxycarbonyl-3-pyridyl)piperazine-1-carboxylate | Piperazine + pyridine | Methoxycarbonyl | Potential CNS activity | Moderate |
| tert-Butyl 4-(6-(4-chloro-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate | Piperazine + pyrimidine | Trifluoromethyl, chloro | Anticancer/kinase inhibition | High |
| tert-Butyl 4-{[6-(2-aminophenyl)imidazothiazol-3-yl]methyl}piperazine-1-carboxylate | Piperazine + imidazothiazole | Aminophenyl | Antiparasitic/antifungal | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
